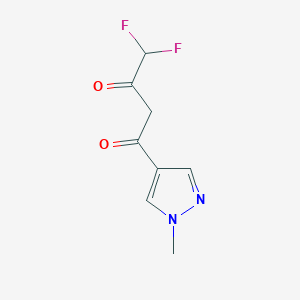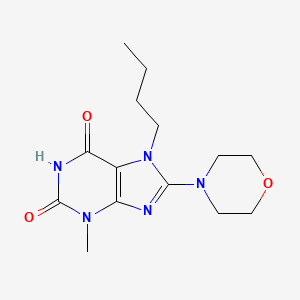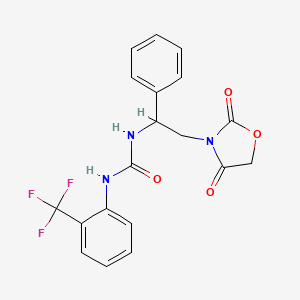![molecular formula C20H15FN2O4S B3016919 4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-64-2](/img/structure/B3016919.png)
4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and kynurenine 3-hydroxylase, which are implicated in inflammatory processes and neurodegenerative diseases, respectively . The presence of a fluorine atom and a dibenzo[b,f][1,4]oxazepin moiety suggests potential for significant biological activity, possibly as part of a drug discovery effort targeting various diseases.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves the introduction of substituents that can enhance the selectivity and potency of the compounds. For instance, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . Another example includes the synthesis of dibenz[b,f]oxazepin-11(10H)-ones on solid support using SNAr methodology, which demonstrates the flexibility and high purity of the final products . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns . These studies often involve Hirshfeld surface analysis to determine the participation of different atoms in hydrogen bonding, which is essential for the stability and reactivity of the molecule. The molecular structure of the compound likely features similar interactions that could be analyzed using these methods.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorine atom can enhance the reactivity of the molecule, as fluorine is a strong electron-withdrawing group that can facilitate nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the compound could be influenced by the fluorine atom and the oxazepin ring, potentially leading to a range of chemical transformations that could be exploited in drug synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of fluorine and other substituents can affect the solubility, stability, and overall reactivity of the compounds . The compound likely has unique properties due to its complex structure, which could be characterized through various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. These properties are important for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- The compound is involved in the synthesis of various bioactive compounds, especially those impacting the central nervous system. A study by Acosta Quintero et al. (2019) details the concurrent formation of halogeno-substituted dibenzo[b,e]azepines and dibenzo[b,f]azocines, which are significant in forming bioactive compounds' core structures (Acosta Quintero et al., 2019).
Catalysis and Reactions
- Bing Li et al. (2019) developed an organocatalytic asymmetric Mannich reaction with 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines, demonstrating the compound's role in forming chiral tetrasubstituted C‒F stereocenters in cyclic amines (Li et al., 2019).
- Luo and Xu (2020) highlighted the use of cyclic imine dibenzo[b,f][1,4]oxazepines in microwave-assisted annulation processes, leading to the synthesis of pentacyclic benzo-δ-phospholactams (Luo & Xu, 2020).
Synthesis of Novel Compounds
- Gerasimova et al. (1989) described a method for synthesizing polyfluorinated dibenzo[b,f][1,4]oxazepines, which are analogues of psychotropic agents like Sintamil and loxapine (Gerasimova et al., 1989).
- Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral β-amino esters (Munck et al., 2017).
Photodynamic Therapy Applications
- Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating potential in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Miscellaneous Applications
- Sławiński et al. (2014) synthesized benzenesulfonamide derivatives showing in vitro activity against yeast-like fungi, indicating potential applications in treating candidiasis (Sławiński et al., 2014).
- Naganathan et al. (2015) developed scalable synthesis processes for compounds containing the benzoxazepine core, demonstrating applications in kinase inhibitors (Naganathan et al., 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-10-13(21)6-9-19(12)28(25,26)23-14-7-8-17-15(11-14)20(24)22-16-4-2-3-5-18(16)27-17/h2-11,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGJAZQSWSURCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole](/img/structure/B3016840.png)



![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)



